"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" basic properties
"3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid" basic properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Topic: 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant importance in contemporary medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, and discuss its strategic applications as a versatile intermediate in the design and development of novel therapeutic agents. This document is structured to deliver actionable insights and foundational knowledge for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular architectures.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a designation earned due to its recurring presence in molecules exhibiting a wide spectrum of biological activities.[1] This bicyclic heteroaromatic system, formed by the fusion of pyrazole and pyrimidine rings, offers a rigid, planar structure with a unique distribution of hydrogen bond donors and acceptors. This structural arrangement facilitates high-affinity interactions with various biological targets. Consequently, derivatives of this scaffold have been successfully developed as potent inhibitors for protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[1][2][3] The therapeutic potential of this class of compounds extends to anticancer, antiviral, and anti-inflammatory applications.[1][4]
Within this valuable class, 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid emerges as a particularly strategic building block. The molecule is engineered with two distinct and chemically orthogonal functional handles:
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A carboxylic acid at the 2-position, ideal for amide bond formation and library diversification.
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A reactive chlorine atom at the 3-position, susceptible to nucleophilic aromatic substitution.
This dual functionality provides chemists with precise control over subsequent derivatization steps, enabling the systematic exploration of structure-activity relationships (SAR) essential for optimizing drug candidates.
Core Physicochemical Properties
A precise understanding of a molecule's physicochemical properties is a prerequisite for successful experimental design, influencing everything from reaction conditions to formulation and bioavailability. The core properties of the title compound are summarized below.
| Property | Value | Data Source(s) |
| Molecular Formula | C₈H₆ClN₃O₂ | Chemical Supplier Data |
| Molecular Weight | 211.61 g/mol | Chemical Supplier Data |
| IUPAC Name | 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | N/A |
| CAS Number | 1353916-20-4 | |
| Appearance | White to Off-White Solid | General Observation |
| Purity | Typically ≥95% | General Supplier Specification |
Note: Properties such as melting point and solubility should be determined empirically for each specific batch, as they can be influenced by crystalline form and residual solvents.
Synthesis and Mechanistic Rationale
The construction of the pyrazolo[1,5-a]pyrimidine core is a well-established process in organic synthesis. The most common and efficient strategy involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound. The synthesis of the title compound follows this logic, culminating in chlorination and hydrolysis steps.
Synthetic Workflow Overview
The causality behind this specific workflow is efficiency and control. Starting with the condensation reaction establishes the core bicyclic structure. The subsequent chlorination step introduces a key reactive group for later-stage diversification. Finally, hydrolysis of the ester provides the carboxylic acid, another crucial handle for modification, often employed in the final stages of synthesizing a target molecule.
Caption: High-level workflow for the synthesis of the target compound.
Illustrative Step-by-Step Experimental Protocol
This protocol is a representative guide. All procedures must be performed under the supervision of a qualified chemist with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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Step 1: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidinone Core.
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Rationale: This step establishes the foundational bicyclic ring system. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the ketoester's carbonyl groups, followed by intramolecular cyclization and dehydration.
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Procedure:
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Charge a round-bottom flask with 5-amino-3-methylpyrazole and a suitable solvent such as glacial acetic acid or ethanol.
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Add diethyl oxaloacetate (or a similar β-ketoester) to the mixture.
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Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the mixture to room temperature, which typically induces precipitation of the product.
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Collect the solid by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dry to yield Ethyl 6-methyl-3-oxo-2,3-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate.
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Step 2: Aromatic Chlorination.
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Rationale: The hydroxyl group of the pyrimidinone tautomer is converted into a good leaving group by the chlorinating agent (e.g., phosphorus oxychloride, POCl₃), which is then displaced to install the chlorine atom, creating an aromatic system.
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Procedure:
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Carefully suspend the intermediate from Step 1 in phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
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Heat the mixture to reflux for several hours, monitoring by TLC or LC-MS.
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Once the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure.
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Caution: Very carefully and slowly quench the reaction residue by pouring it onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain Ethyl 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate.
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Step 3: Saponification to the Carboxylic Acid.
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Rationale: The ethyl ester is hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.
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Procedure:
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Dissolve the chlorinated ester from Step 2 in a solvent mixture, typically tetrahydrofuran (THF) and water.
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Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature.
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Monitor the hydrolysis until the starting material is consumed.
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Acidify the mixture to a pH of ~2-3 using a dilute acid (e.g., 1M HCl). This will precipitate the final product.
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Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry under vacuum to yield 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid .
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Strategic Applications in Drug Discovery
The title compound is not an end product but a versatile platform for building more complex and biologically active molecules. Its two key functional groups can be addressed with high selectivity.
Amide Library Synthesis via the Carboxylic Acid
The carboxylic acid at C2 is a cornerstone for generating chemical diversity. Using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI), it can be efficiently coupled with a vast array of primary and secondary amines to produce large amide libraries. This is a fundamental tactic in SAR studies to probe the binding pocket of a target protein and optimize for potency and selectivity.
Caption: Amide coupling strategy for library generation.
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position
The chlorine atom at C3 is activated towards nucleophilic attack due to the electron-withdrawing nature of the fused pyrimidine ring system. This allows for its displacement by a variety of nucleophiles, such as amines, thiols, or alkoxides. This reaction is critical for installing key pharmacophoric elements that can engage in specific interactions with a biological target, such as forming a crucial hydrogen bond or occupying a hydrophobic pocket. This reaction is often performed after the amide coupling, showcasing the compound's utility in multi-step, divergent syntheses.
Conclusion
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a quintessential example of a modern synthetic building block. Its design, incorporating two chemically distinct and versatile functional groups on a biologically relevant scaffold, provides an efficient and powerful platform for drug discovery. The robust synthetic route and the predictable reactivity of its functional groups allow for the rapid and systematic generation of diverse compound libraries. For research teams aiming to develop novel therapeutics, particularly in the kinase inhibitor space, this compound represents a high-value starting point for innovative medicinal chemistry campaigns.
References
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